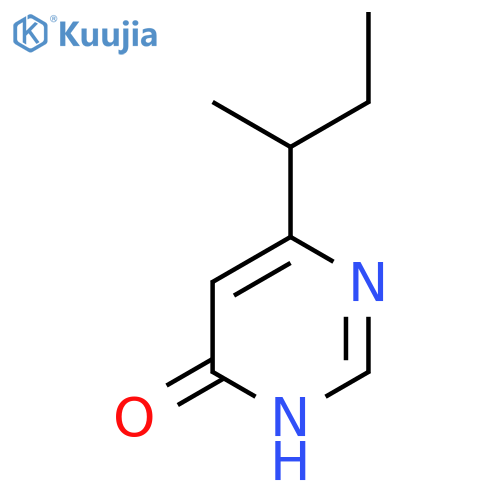Cas no 2091217-17-1 (6-(Sec-butyl)pyrimidin-4-ol)

6-(Sec-butyl)pyrimidin-4-ol structure
商品名:6-(Sec-butyl)pyrimidin-4-ol
6-(Sec-butyl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-(sec-butyl)pyrimidin-4-ol
- 6-(Butan-2-yl)pyrimidin-4-ol
- 4-butan-2-yl-1H-pyrimidin-6-one
- 6-(Sec-butyl)pyrimidin-4-ol
-
- インチ: 1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11)
- InChIKey: XOVCZWBMZULPHW-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C(C)CC)N=CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 41.5
6-(Sec-butyl)pyrimidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S274421-500mg |
6-(Sec-butyl)pyrimidin-4-ol |
2091217-17-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-1614090-1.0g |
6-(butan-2-yl)pyrimidin-4-ol |
2091217-17-1 | 1.0g |
$1086.0 | 2023-07-09 | ||
| Life Chemicals | F1967-3799-0.5g |
6-(sec-butyl)pyrimidin-4-ol |
2091217-17-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F1967-3799-5g |
6-(sec-butyl)pyrimidin-4-ol |
2091217-17-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F1967-3799-0.25g |
6-(sec-butyl)pyrimidin-4-ol |
2091217-17-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Enamine | EN300-1614090-2.5g |
6-(butan-2-yl)pyrimidin-4-ol |
2091217-17-1 | 2.5g |
$2127.0 | 2023-07-09 | ||
| Life Chemicals | F1967-3799-1g |
6-(sec-butyl)pyrimidin-4-ol |
2091217-17-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Enamine | EN300-1614090-1000mg |
6-(butan-2-yl)pyrimidin-4-ol |
2091217-17-1 | 1000mg |
$986.0 | 2023-09-23 | ||
| Enamine | EN300-1614090-0.25g |
6-(butan-2-yl)pyrimidin-4-ol |
2091217-17-1 | 0.25g |
$999.0 | 2023-07-09 | ||
| Enamine | EN300-1614090-10.0g |
6-(butan-2-yl)pyrimidin-4-ol |
2091217-17-1 | 10.0g |
$4667.0 | 2023-07-09 |
6-(Sec-butyl)pyrimidin-4-ol 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2091217-17-1 (6-(Sec-butyl)pyrimidin-4-ol) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
